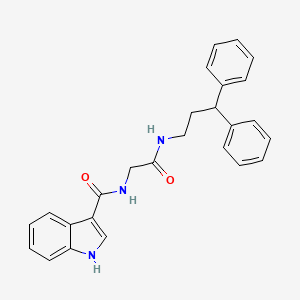

N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,3-diphenylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2/c30-25(18-29-26(31)23-17-28-24-14-8-7-13-22(23)24)27-16-15-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,17,21,28H,15-16,18H2,(H,27,30)(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHWGECVNVWZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CNC(=O)C2=CNC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the indole derivative with an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine.

Attachment of the Diphenylpropylamine Moiety: The final step involves the coupling of the diphenylpropylamine moiety to the indole carboxamide. This can be achieved through a nucleophilic substitution reaction where the amine group of diphenylpropylamine reacts with a suitable leaving group on the indole carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and carboxamide functionalities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a modulator of enzyme activity.

Chemical Biology: Researchers use it to probe the interactions between small molecules and biological macromolecules.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole core is known to interact with various biological targets, potentially modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Key Observations :

Structural Diversity in Side Chains: The target compound’s diphenylpropyl group distinguishes it from simpler analogs like N-(3-hydroxypropyl)-indole-3-carboxamide, which lacks aromatic bulk . This lipophilic group may improve blood-brain barrier penetration or receptor binding, as seen in CNS-targeted drugs.

Synthetic Strategies: The target compound likely employs HBTU-mediated amide coupling, a method validated for similar indole derivatives (e.g., ) . In contrast, acetamide analogs like 40007 rely on nitro-group reduction, highlighting divergent routes for introducing amino functionalities .

Biological Implications: 40007 and 40005 exhibit antioxidant/anti-inflammatory activities, suggesting that the diphenylpropylamine moiety and aromatic acetamide substituents synergize to scavenge free radicals or modulate inflammatory enzymes . The target compound’s indole group may enhance these effects via π-π stacking or hydrogen bonding.

Biological Activity

N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, with the CAS number 1226457-86-8, is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available research findings, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 411.5 g/mol. The compound's structure features an indole ring system, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1226457-86-8 |

| Molecular Formula | C26H25N3O2 |

| Molecular Weight | 411.5 g/mol |

Research indicates that compounds with similar structures often exhibit a variety of biological activities, including:

- Anticancer Activity : Indole derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. This is primarily through the modulation of various signaling pathways such as the PI3K/Akt and MAPK pathways.

- Anti-inflammatory Effects : Some indole derivatives can inhibit pro-inflammatory cytokines, contributing to their potential use in treating inflammatory diseases.

- Antimicrobial Properties : Compounds similar to this compound have demonstrated activity against various bacterial and fungal strains.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM across different cell lines, indicating potent activity.

In Vivo Studies

Preclinical studies on animal models have shown promising results:

- Xenograft Models : In mouse models implanted with human tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

Case Studies

-

Case Study on Anticancer Activity :

- A study published in Cancer Letters highlighted the compound's ability to induce apoptosis in MCF-7 cells via the mitochondrial pathway. The study reported that treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

-

Anti-inflammatory Study :

- Research conducted by Zhang et al. (2020) demonstrated that the compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the established synthetic routes for N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, and what coupling agents are optimal for amide bond formation?

- Methodological Answer : The synthesis of indole-carboxamide derivatives typically involves coupling indole-3-carboxylic acid with amines using agents like N,N’-dicyclohexylcarbodiimide (DCC) or HATU for amide bond formation . For example, analogous compounds are synthesized via sequential steps:

Activation of the indole-3-carboxylic acid with a coupling agent.

Reaction with a secondary amine (e.g., 3,3-diphenylpropylamine).

Purification via column chromatography (e.g., ethyl acetate/hexane gradients) .

Critical parameters include solvent choice (e.g., DMF for solubility) and temperature control to avoid side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use multinuclear NMR (e.g., H, C) to confirm functional groups:

- Indole NH protons appear at δ 9–12 ppm.

- Amide carbonyl carbons resonate at δ 165–175 ppm .

HRMS (High-Resolution Mass Spectrometry) ensures molecular weight accuracy (e.g., [M+H] calculated vs. observed) .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer : Screen for receptor binding affinity (e.g., GPCRs, kinases) using:

- Radioligand displacement assays.

- Fluorescence polarization for enzyme inhibition (e.g., IC determination) .

Early-stage cytotoxicity studies (e.g., MTT assay on cancer cell lines) can prioritize compounds for further development .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data across different biological assays?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). Strategies include:

- Dose-response curve normalization to account for batch variability.

- Molecular dynamics simulations to predict binding modes under varying conditions .

Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

- Methodological Answer :

- Prodrug derivatization : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .

- Structure-Activity Relationship (SAR) studies : Modify the diphenylpropyl moiety to balance lipophilicity (logP) and bioavailability .

Example SAR Table:

| Modification Site | Effect on logP | Bioavailability (%) | Activity (IC, nM) |

|---|---|---|---|

| Diphenylpropyl | ↑ Lipophilicity | 25 | 120 |

| Methoxy substitution | ↓ logP | 40 | 95 |

Q. How can crystallography or computational modeling elucidate its interaction with targets?

- Methodological Answer :

- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding poses .

- Docking simulations : Use software like AutoDock Vina to predict interactions with active sites (e.g., hydrogen bonds with indole NH) .

Validate models with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. What experimental designs are robust for scaling synthesis under flow chemistry conditions?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters:

- Temperature (40–80°C), residence time (5–30 min), and reagent stoichiometry.

Use continuous-flow reactors to improve yield and reduce side products (e.g., via precise mixing control) .

Example Optimization Table:

| Parameter | Optimal Range | Yield Improvement (%) |

|---|---|---|

| Temperature | 60–70°C | 15 |

| Residence Time | 10–15 min | 20 |

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Conflicting solubility may stem from polymorphic forms. Characterize using:

- DSC (Differential Scanning Calorimetry) : Identify melting points of polymorphs.

- PXRD : Compare crystalline patterns .

Adjust crystallization solvents (e.g., DMF/water vs. ethanol/ether) to isolate stable forms .

Key Considerations for Experimental Design

- Avoid common pitfalls :

- Degradation during purification: Use mild conditions (e.g., low-temperature silica gel chromatography) .

- Artifacts in bioassays: Include controls for autofluorescence (indole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.